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Compound of Interest

Compound Name: Lesopitron dihydrochloride

Cat. No.: B236560

An In-depth Technical Guide to Lesopitron Dihydrochloride

Introduction

Lesopitron dihydrochloride (E-4424) is a selective and full agonist of the 5-HT1A serotonin
receptor, belonging to the azapirone chemical class.[1] It was developed by Esteve for the
potential treatment of generalized anxiety disorder (GAD) and progressed to Phase Il clinical
trials.[1][2][3] This guide provides a comprehensive overview of its chemical structure,
physicochemical properties, pharmacology, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Lesopitron is an achiral molecule.[4] The dihydrochloride salt is formed by the protonation of
the two basic nitrogen atoms in the piperazine ring.

Caption: Chemical structure of Lesopitron dihydrochloride.

Table 1: Chemical Identifiers of Lesopitron and its Dihydrochloride Salt
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- ) Lesopitron
Identifier Lesopitron (Free Base) . .
Dihydrochloride
2-[4-[4-(4-Chloro-1H-pyrazol-1-  2-(4-(4-(4-chloro-1H-pyrazol-1-
IUPAC Name yl)butyl]-1- yl)butyl)piperazin-1-
piperazinyl]pyrimidine[5] yl)pyrimidine dihydrochloride[6]
CAS Number 132449-46-8[5] 132449-89-9(6]

Chemical Formula

C15H21CING[4]

C15H23CI3NG[6]

Molecular Weight 320.82 g/mol [4] 393.74 g/mol [6]
CIC1=CN(CCCCN2CCN(C3=N
CIC1=CN(CCCCN2CCN(C3=N
SMILES C=CC=N3)CC2)N=CL1.[H]CI.
C=CC=N3)CC2)N=C1[4]
[HICI[E]
AHCPKWJUALHOPH- RGDLQJUAYQRGBC-
InChl Key

UHFFFAOYSA-N[4]

UHFFFAOYSA-N[6]

Table 2: Physicochemical Properties of Lesopitron Dihydrochloride

Property Value

Appearance Solid powder[6], Crystals[5]

Color White to off-white[7]

Melting Point 194-197.5°C[5]

Solubility Soluble in DMSO[6][7]

Storage Short term (days to weeks): 0 - 4°C, dry and
dark. Long term (months to years): -20°CJ[6]

Purity >98%)]6]

Pharmacology

Lesopitron is a potent and selective 5-HT1A receptor agonist.[1] Its anxiolytic effects are

believed to be mediated through its interaction with both presynaptic and postsynaptic 5-HT1A
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receptors.[2][3]

Mechanism of Action

Lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors, which is evidenced by its
ability to inhibit forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes to
the same extent as serotonin (5-HT).[7][8] It also acts on presynaptic 5-HT1A autoreceptors
located on serotonergic neurons in the dorsal raphe nucleus, leading to an inhibition of neuron
firing and a subsequent reduction in 5-HT release in cortical areas.[8][9] This dual action is
thought to contribute to its anxiolytic properties. Lesopitron has negligible effects on alpha-

adrenergic and dopaminergic receptors.[2][3]

Presynaptic Neuron Postsynaptic Neuron

5-HT1A Autoreceptor Inhibition of Firing g Reduced 5-HT Release esopitron 2 Postsynaptic 5-HT1A Receptor Adenylate Cyclase Inhibition s Anxiolytic Effect

Click to download full resolution via product page

Caption: Signaling pathway of Lesopitron.

Pharmacodynamics and Pharmacokinetics

In preclinical studies, Lesopitron was found to be more potent than other structurally-related 5-
HT1A agonists in animal models of anxiety.[2][3] It also demonstrated the ability to counteract

anxiety induced by benzodiazepine withdrawal in rodents.[2][3]

In human studies, Lesopitron was well-tolerated in single doses up to 50 mg and in repeated
doses up to 45 mg/day.[2][3] The most commonly reported adverse events were headache,
dizziness, and nausea.[10]

Table 3: Pharmacological Data for Lesopitron
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Parameter Species TissuelAssay Value
pKi Rat Brain 7.35[7][8]
) Central 5-HT1A 104.8 £ 10.6

Ki Rat
receptors nmol/l[11]
Hippocampal
membranes

IC50 Rat 125 nM[7][8]

(adenylate cyclase

activity)

Brainstem slices
(inhibition of

IC50 Rat ] 120 nM[7][8]
serotonergic neuron

firing)

In vivo (inhibition of

ID50 Rat serotonergic neuron 35 ug/kg i.v.[7][8]
firing)

Tmax Human Plasma 0.5 - 1 hour[2][10]

Half-life Human Plasma 1.1 - 5.6 hours[10]

Bioavailability Rat - ~10%][2]

) ) Main metabolite: 5-
Metabolism - Hepatic ]
hydroxylesopitron[2]

Experimental Protocols
Synthesis of Lesopitron Dihydrochloride

A common synthetic route to Lesopitron dihydrochloride involves a two-step process:

o Step 1: Synthesis of 1-(4-bromobutyl)-4-chloropyrazole. This intermediate is prepared by the
reaction of 4-chloropyrazole with 1,4-dibromobutane.[12]

o Step 2: Synthesis of Lesopitron. The intermediate from step 1 is then refluxed with 2-(1-
piperazinyl)pyrimidine and potassium carbonate in dimethylformamide (DMF) to yield the

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.medchemexpress.com/Lesopitron_(dihydrochloride).html
https://pubmed.ncbi.nlm.nih.gov/8026543/
https://go.drugbank.com/articles/A3101
https://www.medchemexpress.com/Lesopitron_(dihydrochloride).html
https://pubmed.ncbi.nlm.nih.gov/8026543/
https://www.medchemexpress.com/Lesopitron_(dihydrochloride).html
https://pubmed.ncbi.nlm.nih.gov/8026543/
https://www.medchemexpress.com/Lesopitron_(dihydrochloride).html
https://pubmed.ncbi.nlm.nih.gov/8026543/
https://go.drugbank.com/drugs/DB04970
https://pubmed.ncbi.nlm.nih.gov/8959472/
https://pubmed.ncbi.nlm.nih.gov/8959472/
https://go.drugbank.com/drugs/DB04970
https://go.drugbank.com/drugs/DB04970
https://www.benchchem.com/product/b236560?utm_src=pdf-body
https://www.benchchem.com/product/b236560?utm_src=pdf-body
https://www.drugfuture.com/synth/syndata.aspx?ID=164608
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b236560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Lesopitron free base.[12]

» Step 3: Formation of the Dihydrochloride Salt. The free base is treated with isopropyl alcohol
saturated with hydrochloric acid to a pH of 4.5-5 to precipitate Lesopitron dihydrochloride.
[12]

4-Chloropyrazole 1,4-Dibromobutane

1-(4-bromobutyl)-4-chloropyrazole 2-(1-Piperazinyl)pyrimidine

Lesopitron (Free Base) Hydrochloric Acid

Lesopitron Dihydrochloride

Click to download full resolution via product page

Caption: Synthetic workflow for Lesopitron dihydrochloride.

In Vitro Receptor Binding Assay

* Objective: To determine the binding affinity of Lesopitron for the 5-HT1A receptor.

* Methodology:

o Rat brain tissue, typically the hippocampus or cortex, is homogenized and centrifuged to
prepare a membrane fraction.

o The membranes are incubated with a radiolabeled 5-HT1A receptor agonist, such as
[3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).[8][11]
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o Increasing concentrations of unlabeled Lesopitron are added to compete with the
radioligand for binding to the 5-HT1A receptors.

o After incubation, the membranes are washed to remove unbound radioligand, and the
amount of bound radioactivity is measured using liquid scintillation counting.

o The concentration of Lesopitron that inhibits 50% of the specific binding of the radioligand
(IC50) is determined and used to calculate the inhibitory constant (Ki).[11]

Adenylate Cyclase Activity Assay

» Objective: To assess the functional activity of Lesopitron at the 5-HT1A receptor.
o Methodology:
o Rat hippocampal membranes are prepared as described for the binding assay.

o The membranes are incubated with forskolin, a direct activator of adenylate cyclase, to
stimulate the production of cyclic AMP (CAMP).

o Increasing concentrations of Lesopitron are added to the incubation mixture.

o The reaction is stopped, and the amount of cCAMP produced is quantified, typically using a
radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

o The ability of Lesopitron to inhibit forskolin-stimulated adenylate cyclase activity is a
measure of its agonist activity at the G-protein coupled 5-HT1A receptor.[7][8]
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Caption: In vitro experimental workflows.

In Vivo Electrophysiology

+ Objective: To measure the effect of Lesopitron on the firing rate of serotonergic neurons.
* Methodology:
o Rats are anesthetized, typically with chloral hydrate.[3]

o Arecording electrode is stereotaxically implanted into the dorsal raphe nucleus, where the
cell bodies of serotonergic neurons are located.
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o The spontaneous firing rate of individual serotonergic neurons is recorded.

o Lesopitron is administered intravenously (i.v.), and the change in the firing rate of the
neurons is monitored.

o The dose of Lesopitron that produces a 50% inhibition of the firing rate (ID50) is
determined.[7][8]

In Vivo Microdialysis

o Objective: To measure the effect of Lesopitron on the extracellular levels of 5-HT in the brain.
» Methodology:

o A microdialysis probe is stereotaxically implanted into a specific brain region of an awake,
freely moving rat, such as the frontal cortex.[9]

o The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at
regular intervals.

o Lesopitron is administered, often intraperitoneally (i.p.), and dialysate collection continues.

[°]

o The concentration of 5-HT and its metabolites in the dialysate samples is analyzed using
high-performance liquid chromatography (HPLC) with electrochemical detection.

o This technique allows for the direct measurement of the effect of Lesopitron on
neurotransmitter release in a specific brain region.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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